molecular formula C18H15IS B8091182 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene

2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene

Cat. No.: B8091182
M. Wt: 390.3 g/mol
InChI Key: OHWKTPOIJKTZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a 5-iodo-2-methylbenzyl group and a phenyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene typically involves multiple steps starting from 5-iodo-2-methylbenzoic acid. The process includes the conversion of 5-iodo-2-methylbenzoic acid to its corresponding acyl chloride, followed by a reaction with a thiophene derivative to form the desired product. The reaction conditions often involve the use of reagents such as thionyl chloride for the acylation step and aluminum chloride for the subsequent cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts are often utilized in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or nitrile derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene and its derivatives involves interactions with specific molecular targets. For instance, its anticancer activity is attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Iodo-2-methylbenzyl)-5-phenylthiophene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its iodine and phenyl substituents contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-[(5-iodo-2-methylphenyl)methyl]-5-phenylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IS/c1-13-7-8-16(19)11-15(13)12-17-9-10-18(20-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWKTPOIJKTZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.